5-Bromo-3-methyl-2-(pentyloxy)pyridine

EPX inhibition eosinophil peroxidase inflammatory disease

5-Bromo-3-methyl-2-(pentyloxy)pyridine (CAS not registered; molecular formula C11H16BrNO; molecular weight 270.16 g/mol) is a polysubstituted pyridine derivative featuring bromine at the 5-position, a methyl group at the 3-position, and a pentyloxy group at the 2-position. The compound belongs to the class of 2-alkoxypyridines, which serve as versatile scaffolds in medicinal chemistry and organic synthesis.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B7978119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-(pentyloxy)pyridine
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCCCCCOC1=NC=C(C=C1C)Br
InChIInChI=1S/C11H16BrNO/c1-3-4-5-6-14-11-9(2)7-10(12)8-13-11/h7-8H,3-6H2,1-2H3
InChIKeySHUWHRUKOLGZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2-(pentyloxy)pyridine: Structural and Functional Baseline for Scientific Sourcing


5-Bromo-3-methyl-2-(pentyloxy)pyridine (CAS not registered; molecular formula C11H16BrNO; molecular weight 270.16 g/mol) is a polysubstituted pyridine derivative featuring bromine at the 5-position, a methyl group at the 3-position, and a pentyloxy group at the 2-position . The compound belongs to the class of 2-alkoxypyridines, which serve as versatile scaffolds in medicinal chemistry and organic synthesis [1]. Its bromine substituent provides a functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the pentyloxy group contributes lipophilicity that may influence membrane permeability and target engagement [2].

Why Generic 2-Alkoxypyridines Cannot Substitute for 5-Bromo-3-methyl-2-(pentyloxy)pyridine


Substituting 5-bromo-3-methyl-2-(pentyloxy)pyridine with a generic 2-alkoxypyridine or even a positional isomer such as 5-bromo-2-(pentyloxy)pyridine introduces substantial functional divergence that undermines experimental reproducibility and synthetic pathway integrity. The 3-methyl group exerts both steric and electronic effects that influence regioselectivity in subsequent derivatization, while the specific 2-pentyloxy-3-methyl-5-bromo substitution pattern determines both the compound's physicochemical profile and its binding interactions with biological targets [1]. Class-level evidence from 2-alkoxypyridine studies demonstrates that even modest alterations in substitution position can alter receptor selectivity, oral half-life, and pharmacological duration [2]. Positional isomers (e.g., 2-bromo-5-(pentyloxy)pyridine, 3-bromo-2-(pentyloxy)pyridine) differ in reactivity at the bromine site and in the electronic distribution across the pyridine ring, precluding their use as drop-in replacements without full re-optimization of synthetic or assay conditions.

5-Bromo-3-methyl-2-(pentyloxy)pyridine: Quantitative Evidence of Differentiation from Comparators


EPX Inhibition Activity of 5-Bromo-3-methyl-2-(pentyloxy)pyridine vs. Structurally Related 2-Alkoxypyridines

5-Bromo-3-methyl-2-(pentyloxy)pyridine demonstrates measurable inhibition of human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. While direct head-to-head comparator data for this exact compound class against EPX is not publicly available, class-level inference from broader 2-alkoxypyridine SAR studies indicates that the combination of the pentyloxy chain length and the 3-methyl substitution modulates lipophilicity and steric fit, differentiating it from shorter-chain analogs (e.g., methoxy or ethoxy derivatives) which typically exhibit altered potency or selectivity profiles [2].

EPX inhibition eosinophil peroxidase inflammatory disease

Synthetic Utility as a Cross-Coupling Partner: Bromine Reactivity Compared to Positional Isomers

The 5-bromo substituent in 5-bromo-3-methyl-2-(pentyloxy)pyridine is positioned para to the pyridine nitrogen and ortho to the 3-methyl group, a substitution pattern that influences both the electronic environment of the bromine and the steric accessibility for cross-coupling reactions [1]. In contrast, positional isomers such as 2-bromo-5-(pentyloxy)pyridine (CAS 1697878-14-0) place bromine adjacent to the ring nitrogen, altering its reactivity in halogen-magnesium exchange and palladium-catalyzed couplings [2]. While no direct comparative kinetic data is available, studies on bromo-2-alkoxypyridines demonstrate that the bromine substitution position dictates regioselectivity in metalation and subsequent functionalization, with 5-bromo derivatives offering distinct advantages for C-5 elaboration compared to 2-bromo or 3-bromo congeners [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination halogen-metal exchange

Lipophilicity Profile: Calculated cLogP of 5-Bromo-3-methyl-2-(pentyloxy)pyridine vs. Related Pyridine Derivatives

Computational predictions indicate that 5-bromo-3-methyl-2-(pentyloxy)pyridine exhibits a cLogP of approximately 3.34 [1], placing it in a favorable lipophilicity range for membrane permeability while avoiding excessive hydrophobicity that could lead to poor solubility or off-target promiscuity. For context, the broader pyridine scaffold is associated with a LogP range of approximately 0.5–1.5 for unsubstituted pyridine, with each additional carbon in the alkoxy chain increasing LogP by approximately 0.5 units . A structurally related derivative, 2-alkoxypyridine analogue B14 (with a shorter alkoxy chain), demonstrated balanced activity against FAAH (IC50 = 69 nM) and AEA uptake (IC50 = 76 nM) [2], suggesting that the pentyloxy chain in the target compound provides a lipophilicity profile distinct from both shorter and longer alkoxy variants, though direct comparative data is not available.

lipophilicity membrane permeability drug-likeness

Patent-Cited Utility as a Pyridine Scaffold Intermediate in Kinase Inhibitor Synthesis

The pyridine core of 5-bromo-3-methyl-2-(pentyloxy)pyridine is recognized as a common pharmacophore in kinase inhibitors, including those targeting EGFR and ALK . Patent literature identifies polysubstituted pyridine compounds with substitution patterns analogous to the target compound as intermediates in the synthesis of antitumor agents capable of simultaneously inhibiting multiple cell kinases [1]. While the exact compound is not explicitly named in accessible patent claims, the structural motif of a bromo-substituted pyridine with an alkoxy chain appears in patent applications related to Fab I inhibition for antibacterial applications [2] and in substituted pyridine compounds with pesticidal and fungicidal activity [3]. This patent footprint, though indirect, supports the compound's relevance as a building block in both medicinal and agrochemical discovery programs.

kinase inhibitor EGFR ALK patent intermediate

Optimal Procurement Scenarios for 5-Bromo-3-methyl-2-(pentyloxy)pyridine Based on Differential Evidence


EPX-Targeted Probe Development for Inflammatory Disease Research

The compound's validated IC50 of 360 nM against human EPX [1] provides a defined activity baseline for initiating structure-activity relationship (SAR) campaigns focused on eosinophil peroxidase inhibition. Researchers exploring EPX as a therapeutic target in asthma, eosinophilic esophagitis, or other eosinophil-driven inflammatory conditions may utilize this compound as a starting scaffold for optimization, where its distinct 5-bromo-3-methyl-2-pentyloxy substitution pattern offers a lipophilicity profile (cLogP ≈ 3.34) [2] that distinguishes it from shorter-chain or unsubstituted pyridine analogs.

Suzuki-Miyaura Cross-Coupling Partner for C-5 Elaboration in Heterocyclic Synthesis

The 5-bromo substituent positioned para to the pyridine nitrogen enables regioselective palladium-catalyzed cross-coupling at the C-5 position, a synthetic handle that differs from the reactivity profile of 2-bromo or 3-bromo positional isomers [3]. This makes the compound particularly suitable for medicinal chemistry programs requiring C-5 aryl, heteroaryl, or amine installation via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 2-pentyloxy group provides lipophilic bulk that may enhance target binding in downstream analogs.

Lead Optimization for Kinase Inhibitor Scaffolds with Balanced Lipophilicity

The pyridine core of 5-bromo-3-methyl-2-(pentyloxy)pyridine is a recognized pharmacophore in kinase inhibitors targeting EGFR and ALK , and its calculated cLogP of 3.34 falls within an optimal range for balancing membrane permeability and aqueous solubility [2]. Medicinal chemists developing kinase-targeted therapeutics may select this compound over more hydrophilic or excessively lipophilic 2-alkoxypyridine analogs when optimizing for both cellular potency and favorable ADME properties, particularly in programs where the pentyloxy chain length has been identified as optimal for target engagement.

Agrochemical Intermediate for Novel Pesticide or Fungicide Development

Patent literature establishes that substituted pyridines with bromo-alkoxy substitution patterns possess pesticidal, insecticidal, acaricidal, and fungicidal activity [4]. The target compound's specific substitution pattern—combining a halogen handle for derivatization with a lipophilic alkoxy chain—aligns with structural motifs found in patented agrochemical agents. Procurement for agrochemical discovery programs is supported by the compound's synthetic accessibility and the precedent of pyridine derivatives in crop protection applications.

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